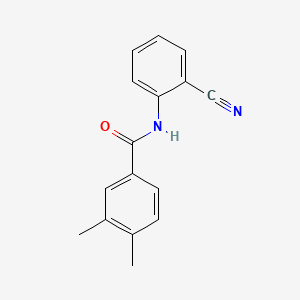

N-(2-cyanophenyl)-3,4-dimethylbenzamide

Description

N-(2-Cyanophenyl)-3,4-dimethylbenzamide (CAS 333442-30-1) is a benzamide derivative characterized by a 3,4-dimethyl-substituted benzoyl group and a 2-cyanophenylamine moiety. Its structural features include:

- Benzamide backbone: Provides a planar aromatic system conducive to intermolecular interactions.

- 2-Cyanophenyl group: Introduces electron-withdrawing properties and hydrogen-bonding capability via the nitrile group.

This compound is primarily used in industrial and scientific research applications, as indicated by its safety data sheet (SDS), which highlights its handling precautions but lacks detailed toxicological or pharmacological data .

Properties

CAS No. |

333442-30-1 |

|---|---|

Molecular Formula |

C16H14N2O |

Molecular Weight |

250.29 g/mol |

IUPAC Name |

N-(2-cyanophenyl)-3,4-dimethylbenzamide |

InChI |

InChI=1S/C16H14N2O/c1-11-7-8-13(9-12(11)2)16(19)18-15-6-4-3-5-14(15)10-17/h3-9H,1-2H3,(H,18,19) |

InChI Key |

AJIGPVXXJBSPDP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2C#N)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-cyanophenyl)-3,4-dimethylbenzamide typically involves the reaction of 2-cyanobenzoyl chloride with 3,4-dimethylaniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N-(2-cyanophenyl)-3,4-dimethylbenzamide can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding carboxylic acids.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: It can participate in substitution reactions, especially at the aromatic ring, where electrophilic substitution can occur.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Substitution: Electrophilic reagents like bromine or nitrating agents under controlled conditions.

Major Products Formed:

Oxidation: Formation of carboxylic acids.

Reduction: Formation of amines.

Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Chemistry: N-(2-cyanophenyl)-3,4-dimethylbenzamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.

Biology: In biological research, this compound is studied for its potential biological activities, including its role as an inhibitor or modulator of specific enzymes or receptors.

Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs. Its structure allows for modifications that can enhance its pharmacological properties.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also explored for its potential use in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-cyanophenyl)-3,4-dimethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyanophenyl group and the benzamide moiety play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomer: N-(4-Cyanophenyl)-3,4-dimethylbenzamide

CAS 333442-37-8 is a positional isomer of the target compound, differing in the substitution of the cyanophenyl group (4-position instead of 2-position). Key differences include:

Alkyl-Substituted Analogs: Umami Flavoring Agents

(R)-N-(1-Methoxy-4-methylpentan-2-yl)-3,4-dimethylbenzamide (S9229, CAS 851669-60-8) is a structurally distinct analog with a branched alkyl chain instead of the cyanophenyl group. Key comparisons:

Structural and Functional Differences:

- Alkyl vs. Cyanophenyl Group: S9229’s methoxy-isobutyl substituent enhances hydrophobicity and metabolic stability compared to the polar nitrile group in the target compound.

- Applications: S9229 is a potent umami flavor enhancer, effective at 1/1000th the concentration of monosodium glutamate (MSG) .

Metabolic and Toxicological Profile:

- Metabolism : S9229 undergoes rapid oxidative metabolism via hydroxylation, dihydroxylation, and glucuronidation in both rats and humans .

Heterocyclic and Hydroxy-Substituted Analogs

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ():

- Structural Features : Contains an N,O-bidentate directing group, enabling metal-catalyzed C–H functionalization.

- Comparison : Unlike the target compound, this analog lacks aromatic substitution on the benzamide ring, reducing steric complexity.

(Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methylbenzamide ():

- Structural Features : Incorporates a dihydrothiazole ring, enabling π-π stacking and hydrogen bonding.

- Comparison : The thiazole moiety introduces conformational rigidity absent in the target compound.

Biological Activity

N-(2-cyanophenyl)-3,4-dimethylbenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and case studies that highlight its therapeutic potential.

- Chemical Formula : C16H14N2O

- Molecular Weight : 250.30 g/mol

- Structural Characteristics : The compound features a cyanophenyl group and dimethylbenzamide moiety, which contribute to its biological properties.

This compound has been studied for its inhibitory effects on various biological pathways. It primarily acts as an inhibitor of specific kinases involved in lipid signaling pathways, particularly phosphatidylinositol 4-kinase IIIβ (PI4K IIIβ), which plays a critical role in cellular signaling and membrane trafficking.

Biological Activity Overview

The biological activities of this compound can be summarized in the following table:

| Biological Activity | Target | IC50/EC50 | Notes |

|---|---|---|---|

| Inhibition of PI4K IIIβ | PI4K IIIβ | IC50 = 54 nM | Significant effect on viral replication |

| Antiviral Activity | Coxsackievirus B3 | EC50 = 145 nM | Protects against cytopathic effects |

| Antiproliferative Effects | Cancer Cell Lines | EC50 values vary | Exhibits selective toxicity towards cancer cells |

Case Studies

- Antiviral Efficacy : In a study evaluating the antiviral potential against Coxsackievirus B3 (CVB3), this compound demonstrated significant protective effects in HeLa cells, with an EC50 value indicating high potency against viral-induced cytopathic effects. This suggests its potential as a therapeutic agent in viral infections.

- Cancer Cell Line Studies : The compound has shown promising results in inhibiting the proliferation of various cancer cell lines. Specific studies reported that the compound selectively induced apoptosis in cancer cells while sparing normal cells, indicating a favorable therapeutic index.

- Pharmacokinetic Studies : Preliminary pharmacokinetic evaluations indicated that this compound has acceptable solubility and permeability characteristics, making it a suitable candidate for further development as a drug.

Research Findings

Recent research has focused on optimizing the structural components of this compound to enhance its biological activity. Modifications to the amide and aromatic side chains have been shown to significantly impact its potency and selectivity against various targets.

Key Findings:

- Substitution patterns on the benzamide moiety can enhance or reduce activity against specific targets.

- The presence of the cyanophenyl group is critical for maintaining effective interaction with target enzymes.

- Further studies are needed to elucidate the full mechanism of action and potential off-target effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.